molecular formula C19H24ClNO3 B2833825 1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride CAS No. 1185675-06-2

1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride

Cat. No.: B2833825
CAS No.: 1185675-06-2
M. Wt: 349.86
InChI Key: MIFJLVZGDXXEQL-UHFFFAOYSA-N
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Description

1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by the presence of a dihydroisoquinoline moiety and a methoxyphenoxy group, linked through a propanol chain

Scientific Research Applications

1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Attachment of the propanol chain: The dihydroisoquinoline is then reacted with an appropriate epoxide or halohydrin to introduce the propanol chain.

    Introduction of the methoxyphenoxy group: The final step involves the reaction of the intermediate with a methoxyphenol derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the propanol chain using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride
  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-ethoxyphenoxy)propan-2-ol hydrochloride
  • 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-hydroxyphenoxy)propan-2-ol hydrochloride

Uniqueness

1-(2-methoxyphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.ClH/c1-22-18-8-4-5-9-19(18)23-14-17(21)13-20-11-10-15-6-2-3-7-16(15)12-20;/h2-9,17,21H,10-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFJLVZGDXXEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN2CCC3=CC=CC=C3C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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